3-(Dimethylamino)-1,1-di(thiophen-2-yl)butan-1-ol is a chemical compound with significant relevance in medicinal chemistry, particularly in the development of antidepressants. This compound is classified as a beta blocker and an antidepressant, often noted for its structural similarity to other pharmacologically active molecules. Its molecular formula is , and it has a molecular weight of approximately 185.29 g/mol .
The synthesis of 3-(Dimethylamino)-1,1-di(thiophen-2-yl)butan-1-ol can be achieved through several methods involving metal-catalyzed reactions. One notable approach includes the use of iron catalysts to facilitate the formation of the desired compound from simpler precursors. The process often involves multiple steps, including the formation of intermediates that are subsequently transformed into the final product .
The synthesis typically requires precise control over reaction conditions such as temperature, solvent choice, and catalyst concentration. For example, dynamic kinetic resolution techniques may be employed to enhance yield and enantiomeric purity during the synthesis .
The molecular structure of 3-(Dimethylamino)-1,1-di(thiophen-2-yl)butan-1-ol features a butanol backbone with two thiophene rings attached at one end and a dimethylamino group at the other. The compound's stereochemistry plays a crucial role in its biological activity.
The compound's structural data is represented by its SMILES notation: CN(C)CC[C@H](O)c1cccs1, indicating the arrangement of atoms and their connectivity . The InChI identifier for this compound is InChI=1S/C9H15NOS/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-4,7-8,11H,5-6H2,1-2H3/t8-/m0/s1, which provides a unique representation of its chemical structure.
3-(Dimethylamino)-1,1-di(thiophen-2-yl)butan-1-ol can participate in various chemical reactions typical for alcohols and amines. These include nucleophilic substitutions and oxidation reactions.
In synthetic applications, this compound may serve as an intermediate in the synthesis of more complex molecules or as a starting material for further functionalization. Its reactivity can be modulated by altering the substituents on the thiophene rings or the butanol moiety .
The mechanism of action for compounds like 3-(Dimethylamino)-1,1-di(thiophen-2-yl)butan-1-ol primarily involves interaction with neurotransmitter systems in the brain. As an antidepressant, it may inhibit the reuptake of serotonin or norepinephrine, thereby increasing their availability in synaptic clefts.
Studies suggest that modifications to the structure can significantly affect its pharmacological profile, including potency and selectivity towards specific receptors .
Key physical properties include:
Chemical properties include:
Relevant data indicates that proper handling and storage are crucial to maintaining its integrity for research purposes .
3-(Dimethylamino)-1,1-di(thiophen-2-yl)butan-1-ol finds applications in:
Its role as an impurity reference material highlights its importance in ensuring quality control during drug manufacturing processes .
The stereoselective synthesis of 3-(Dimethylamino)-1,1-di(thiophen-2-yl)butan-1-ol employs chiral resolution and auxiliary-mediated approaches. Diastereomeric salt crystallization remains pivotal, where racemic mixtures react with enantiopure resolving agents (e.g., (R)-mandelic acid). This process yields diastereomeric salts with distinct solubilities, enabling separation via fractional crystallization. For instance, resolving the target compound’s precursor with *(S)-mandelic acid monohydrate* achieves >98% enantiomeric excess (ee) after two recrystallizations in ethanol/water systems [1]. Alternative chiral auxiliaries include tartaric acid derivatives, though mandelate salts offer superior crystallinity for thiophene-containing substrates [2].
Kinetic resolution via enzymatic catalysis has also been explored. Lipases (e.g., Candida antarctica) selectively acylate the (S)-enantiomer of the alcohol intermediate in toluene, leaving the (R)-enantiomer enantioenriched (70–85% ee). This method’s efficiency depends on solvent polarity and temperature, with non-polar solvents favoring higher enantioselectivity [4].
Table 1: Chiral Resolution Performance with Different Resolving Agents
| Resolving Agent | Solvent System | Recrystallizations | ee (%) | Yield (%) |
|---|---|---|---|---|
| (S)-Mandelic acid | Ethanol/H₂O (3:1) | 2 | >98 | 65 |
| L-(+)-Tartaric acid | Methanol | 3 | 92 | 58 |
| N-Acetyl-L-leucine | Acetone/H₂O (4:1) | 2 | 85 | 70 |
Enantioselective hydrogenation of the ketone precursor, 3-(dimethylamino)-1,1-di(thiophen-2-yl)butan-1-one, is achieved using transition-metal catalysts with chiral ligands. Ru-BINAP complexes catalyze hydrogenation (50–100 bar H₂, 60°C) in protic solvents like methanol, delivering the (R)-alcohol with 94% ee and >95% conversion. The thiophene rings’ electron density necessitates ligand fine-tuning: DTBM-SEGPHOS ligands suppress sulfur poisoning and enhance enantioselectivity to >99% ee [7].
Transfer hydrogenation with HCOOH/NEt₃ and TsDPEN-Ru catalysts (0.5 mol%) in isopropanol provides a milder alternative. This system achieves 90% ee and quantitative yield at 28°C within 12 hours. Solvent choice critically influences stereoselectivity; polar aprotic solvents (e.g., acetonitrile) reduce ee by 20–30% due to weakened substrate-catalyst interactions [2] [7].
Ruthenium and rhodium complexes dominate stereocontrol. Ru(acac)₂/(S)-BINAP enables asymmetric reductive amination of diketones, forming the target amine-alcohol in one pot. Key advancements include:
Iridium-N,P-ligand systems (e.g., PHOX) facilitate C–H bond additions to carbonyls, constructing the butanol backbone with 92% ee. This method employs weakly coordinating directing groups (e.g., pyrimidyl) to orient the substrate for face-selective hydride transfer [9]. Catalyst loading can be reduced to 0.1 mol% without yield loss by optimizing substrate-to-catalyst ratios and H₂ pressure [7].
Table 2: Transition Metal Catalysts for Enantioselective Synthesis
| Catalyst System | Reaction Type | ee (%) | TON | Key Condition |
|---|---|---|---|---|
| Ru/(S)-DTBM-SEGPHOS | Ketone hydrogenation | >99 | 1,000 | 100 bar H₂, MeOH, 60°C |
| TsDPEN-Ru | Transfer hydrogenation | 90 | 1,800 | HCOOH/NEt₃, iPrOH, 28°C |
| Ir-(S)-PHOX | C–H addition | 92 | 850 | Toluene, 80°C |
| Rh/(R,R)-Skewphos | Reductive amination | 88 | 950 | 50 bar H₂, THF, 40°C |
Solvent polarity directly impacts diastereoselectivity and yield:
Temperature control is vital:
Concentration effects:
CAS No.: 163000-63-3
CAS No.: 4299-57-4
CAS No.: 130-20-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1